molecular formula C12H11NO3S B093892 Benzenesulfonic acid, 4-(phenylamino)- CAS No. 101-57-5

Benzenesulfonic acid, 4-(phenylamino)-

Cat. No. B093892
CAS RN: 101-57-5
M. Wt: 249.29 g/mol
InChI Key: HYKDWGUFDOYDGV-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonic acid, 4-(phenylamino)-" is a chemical species that is part of a broader class of compounds known as sulfonamides. These compounds typically feature a sulfonyl group attached to an amine, and they are of significant interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in several studies. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid leads to the formation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, as reported in one study . Another study describes the preparation of 1,3,5-Tris(hydrogensulfato) benzene (THSB) by reacting phloroglucinol with chlorosulfonic acid, which is then used as a catalyst for synthesizing pyrazol derivatives . These methods highlight the versatility of sulfonic acid derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography has been used to determine the structures of various sulfonamide derivatives, revealing details such as intramolecular aromatic π-π stacking and short C-H⋯O interactions . The molecular-electronic structure of these compounds has also been investigated using quantum-chemical calculations, providing insights into the charge density distribution and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, benzenesulfinic acid can add to 1,4-quinones in the presence of trifluoroacetic acid, leading to phenyl-sulfonylhydroquinones . The orientation of the addition and the resulting products can vary depending on the substituents on the quinone. Additionally, the unexpected ring closure of a phenylhydrazine derivative in the presence of sulfuric acid has been reported to yield a benzenesulfonic acid derivative with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The steric hindrance and electronic effects of the substituents can affect properties such as solubility, melting point, and reactivity. The kinetic investigations of substitution reactions in aqueous solutions of sulfonamide derivatives correlate well with their stereochemical characteristics . Furthermore, the antimicrobial activity of a benzenesulfonic acid derivative against Listeria monocytogenes and Escherichia coli has been demonstrated, suggesting potential applications in the pharmaceutical industry .

Scientific Research Applications

  • Corrosion Inhibition : Sodium 4-(phenylamino)benzenesulfonate has been studied for its effect on the corrosion behavior of low carbon steel. Research found it to be effective in inhibiting corrosion, showing improvement in performance with increasing concentration up to certain critical values (Mohammed & Mohana, 2009).

  • Superoxide Dismutase Assay : 4-(Phenylamino)benzenesulfonic acid derivatives have been used in spectrophotometric assays for superoxide dismutase, providing a method with higher sensitivity than conventional assays (Ukeda et al., 1997).

  • Iron(III) Recognition : 4-(Phenylamino)benzenesulfonic acid and related compounds have been investigated for their potential in recognizing iron(III) ions in acidic solutions, with significant changes in absorption and emission spectra upon interaction (Cheng, Liao & Wang, 2008).

  • Adsorption Studies on Platinum Electrodes : The adsorption behavior of benzenesulfonic acid on platinum electrodes has been studied, indicating low rates of desorption and the potential for surface modifications (Horányi & Nagy, 1971).

  • Palladium Catalysis : Research has explored the use of palladium aryl sulfonate phosphine catalysts, including those derived from benzenesulfonic acid, in the copolymerization of acrylates with ethene, indicating their utility in polymer synthesis (Skupov et al., 2007).

  • Biodegradation of Azo Dyes : Studies on the mineralization of sulfonated azo dyes and related compounds have been conducted to assess the biodegradability of these substances, which are challenging to biodegrade due to their xenobiotic nature (Paszczynski et al., 1992).

  • Charge Transfer Studies : 4-(Phenylamino)benzoic acid has been synthesized and studied for its fluorescence spectra, providing insights into the intramolecular charge transfer properties and the effect of N-phenyl/amino conjugation (Ma, Chen & Jiang, 2003).

  • Antimycobacterial Activity : Novel esters of salicylanilides with benzenesulfonic acid have been synthesized and tested for their antimycobacterial activity against various strains of Mycobacterium, showcasing potential medical applications (Krátký et al., 2012).

  • Microbial Ecology : The use of tetrazolium salts derived from benzenesulfonic acid has been evaluated for measuring respiratory activity in activated sludge microorganisms, indicating their utility in monitoring wastewater treatment systems (McCluskey et al., 2005).

  • Synthesis of Biofuels : Hydrophobic sulfonic acid-functionalized biochar, prepared using 4-aminobenzenesulfonic acid, has been used as a catalyst for the synthesis of high-density biofuels, demonstrating applications in sustainable energy production (Zhong et al., 2019).

Safety And Hazards

“Benzenesulfonic acid, 4-(phenylamino)-” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

4-anilinobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C12H11NO3S/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKDWGUFDOYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059234
Record name Benzenesulfonic acid, 4-(phenylamino)-
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Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; Turns blue on light exposure; [Merck Index]
Record name N-Phenylsulfanilic acid
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Product Name

Benzenesulfonic acid, 4-(phenylamino)-

CAS RN

101-57-5
Record name Diphenylamine-4-sulfonic acid
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Record name Sulfodiphenylamine
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Record name 4-Sulfodiphenylamine
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Record name Benzenesulfonic acid, 4-(phenylamino)-
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Record name Benzenesulfonic acid, 4-(phenylamino)-
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Record name p-anilinobenzenesulphonic acid
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Record name DIPHENYLAMINE-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Samy, K Mensah, MG Alalm - Journal of Water Process Engineering, 2022 - Elsevier
The photocatalysis process has been employed to degrade various organic micropollutants (OMPs). The photocatalytic degradation of pristine photocatalysts can be enhanced by …
Number of citations: 3 www.sciencedirect.com

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